methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Chemical Structure and Properties The compound methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate (IUPAC name) is a coumarin derivative with a molecular formula of C₃₄H₃₈N₂O₇ (exact mass: 610.26 g/mol). It features a coumarin core substituted with:
- 4,8-Dimethyl groups on the chromen ring.
- A 2-oxoethoxy side chain at position 7, modified with a diethylamino group.
- A methyl acetate moiety at position 2.
This structure is designed to enhance interactions with biological targets, particularly enzymes like carbonic anhydrases or anion transporters .
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H25NO6/c1-6-21(7-2)17(22)11-26-16-9-8-14-12(3)15(10-18(23)25-5)20(24)27-19(14)13(16)4/h8-9H,6-7,10-11H2,1-5H3 |
InChI Key |
VHYGGFFZKIZZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4,8-dimethylcoumarin, which is then reacted with diethylaminoethyl chloride in the presence of a base such as potassium carbonate to form the intermediate product. This intermediate is further reacted with methyl chloroacetate under basic conditions to yield the final compound .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, the compound has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences and Implications
Substituent Effects on Bioactivity
- Diethylamino Group (Target Compound vs. Compound 7 ): The diethylamino group in Compound 7 () confers significant cytotoxicity (LD₅₀ = 48.1 µM in lung cancer cells), suggesting that this substituent enhances membrane permeability or target binding. However, the target compound’s diethylamino group is on a 2-oxoethoxy chain rather than a phenyl acetate group, which may alter its selectivity and potency .
- Halogenated Substituents (EMAC10163h, 3ba ) :
Fluorine (EMAC10163h) and bromine (3ba) substituents improve enzyme inhibition (CA IX/XII and SLC26A3, respectively) due to their electron-withdrawing effects and enhanced hydrophobic interactions.
Physicochemical Properties
- Solubility: The diethylamino group in the target compound likely increases water solubility compared to non-polar analogues like EMAC10163g (biphenyl) or EMAC10163i (phenyl).
- Melting Points : Compounds with rigid aromatic side chains (e.g., EMAC10163h, m.p. 188–190°C) exhibit higher melting points than those with flexible chains (e.g., EMAC10163k, m.p. 157–160°C) .
Biological Activity
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.34 g/mol. The compound features a chromenone backbone, which is significant due to its structural properties that may confer various biological activities.
Anticancer Properties
Research indicates that chromenone derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.47 μM against MCF-7 breast cancer cells, showcasing potent cytotoxicity . This suggests that this compound may also possess similar anticancer properties due to its structural similarities.
The mechanism by which chromenone derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, they may inhibit tumor-associated carbonic anhydrase (hCA IX), which is implicated in tumor growth and metastasis . Further studies are required to elucidate the exact mechanisms of action for this specific compound.
Anti-inflammatory Activity
Chromones have been reported to exhibit anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways and reduce cytokine production, which is crucial in various inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromenone Backbone : This can be achieved through condensation reactions involving appropriate starting materials.
- Introduction of the Diethylamino Group : This step is crucial for enhancing the biological activity of the compound.
- Esterification : The final step involves esterification to form the methyl ester derivative.
Table: Synthesis Steps and Conditions
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | Mild heat, solvent A | 85% |
| 2 | N-Alkylation | Room temperature | 90% |
| 3 | Esterification | Acid catalysis | 95% |
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines. This compound exhibited promising results comparable to known anticancer agents .
- Inflammation Modulation : Another research effort focused on evaluating the anti-inflammatory effects of chromenones in animal models. Results indicated a significant reduction in inflammatory markers upon treatment with related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
